molecular formula C22H16Cl2N4 B12733384 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(2-(2-naphthalenyl)ethenyl)- CAS No. 25095-33-4

2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(2-(2-naphthalenyl)ethenyl)-

Katalognummer: B12733384
CAS-Nummer: 25095-33-4
Molekulargewicht: 407.3 g/mol
InChI-Schlüssel: CEQFUBFIWPKBEJ-UXBLZVDNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(2-(2-naphthalenyl)ethenyl)- is a complex organic compound that belongs to the class of pyrimidine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(2-(2-naphthalenyl)ethenyl)- typically involves multi-step organic reactions. The starting materials often include substituted anilines and aldehydes, which undergo condensation reactions to form the pyrimidine ring. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(2-(2-naphthalenyl)ethenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(2-(2-naphthalenyl)ethenyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(2-(2-naphthalenyl)ethenyl)- involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that the compound can bind to or modify. The exact pathways and targets depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(2-(2-naphthalenyl)ethenyl)- include other pyrimidine derivatives with different substituents. These compounds may have similar structures but differ in their biological activities and applications.

Uniqueness

The uniqueness of 2,4-Pyrimidinediamine, 5-(3,4-dichlorophenyl)-6-(2-(2-naphthalenyl)ethenyl)- lies in its specific substituents, which can influence its chemical reactivity and biological properties

Eigenschaften

CAS-Nummer

25095-33-4

Molekularformel

C22H16Cl2N4

Molekulargewicht

407.3 g/mol

IUPAC-Name

5-(3,4-dichlorophenyl)-6-[(E)-2-naphthalen-2-ylethenyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C22H16Cl2N4/c23-17-9-8-16(12-18(17)24)20-19(27-22(26)28-21(20)25)10-6-13-5-7-14-3-1-2-4-15(14)11-13/h1-12H,(H4,25,26,27,28)/b10-6+

InChI-Schlüssel

CEQFUBFIWPKBEJ-UXBLZVDNSA-N

Isomerische SMILES

C1=CC=C2C=C(C=CC2=C1)/C=C/C3=C(C(=NC(=N3)N)N)C4=CC(=C(C=C4)Cl)Cl

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)C=CC3=C(C(=NC(=N3)N)N)C4=CC(=C(C=C4)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.